

# D-Erythrulose: A Versatile Chiral Building Block in Organic Synthesis

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## Compound of Interest

Compound Name: *D-Erythrulose*

Cat. No.: *B118278*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

**D-Erythrulose**, a naturally occurring tetrose sugar, has emerged as a valuable and versatile chiral building block in the field of organic synthesis. Its inherent stereochemistry and multiple functional groups make it an attractive starting material for the enantioselective synthesis of a wide array of complex natural products and pharmacologically active molecules. This document provides detailed application notes and experimental protocols for the use of **D-Erythrulose** in stereoselective synthesis, with a focus on its application in the construction of key synthetic intermediates and natural products.

## Physicochemical Properties of D-Erythrulose

**D-Erythrulose** is a tetrose carbohydrate with the chemical formula  $C_4H_8O_4$ .<sup>[1]</sup> It possesses a ketone functional group, classifying it as a ketose.<sup>[1]</sup>

Property	Value	Reference
IUPAC Name	(3R)-1,3,4-trihydroxybutan-2-one	<a href="#">[2]</a>
Molecular Formula	C <sub>4</sub> H <sub>8</sub> O <sub>4</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	120.10 g/mol	<a href="#">[2]</a>
Appearance	Syrup	<a href="#">[3]</a>
Solubility	Soluble in water	<a href="#">[3]</a>
CAS Number	496-55-9	<a href="#">[2]</a>

## Applications in Stereoselective Synthesis

**D-Erythrulose** serves as a chiral pool starting material for the synthesis of functionalized d3 and d4 synthons.[\[4\]](#) These synthons are valuable intermediates in the construction of polyoxygenated natural products. A key transformation involving **D-Erythrulose** derivatives is the stereoselective aldol reaction, which allows for the controlled formation of new carbon-carbon bonds and the introduction of multiple stereocenters.

Key Applications:

- **Synthesis of Natural Products:** **D-Erythrulose** has been successfully employed in the total synthesis of several natural products, including:
  - Goniothalesdiol: A natural metabolite with potential biological activity.[\[4\]](#)
  - (+)-Boronolide: A pharmacologically active lactone.[\[4\]](#)
- **Asymmetric Aldol Reactions:** Protected **D-Erythrulose** derivatives undergo highly stereoselective aldol reactions, primarily mediated by boron enolates, to yield syn- or anti-aldol products depending on the protecting groups used.[\[5\]](#)

## Experimental Protocols

# General Protocol for Stereoselective Aldol Addition of Protected D-Erythrulose

This protocol describes a general procedure for the dicyclohexylboron chloride-mediated aldol reaction of a protected **D-Erythrulose** derivative with an aldehyde.

## Materials:

- Protected **D-Erythrulose** derivative (e.g., 1-O-tert-butyldimethylsilyl-3,4-O-isopropylidene-**D-erythrulose**)
- Dicyclohexylboron chloride ( $\text{Chx}_2\text{BCl}$ ) (1 M solution in hexane)
- Triethylamine ( $\text{Et}_3\text{N}$ )
- Aldehyde
- Anhydrous diethyl ether ( $\text{Et}_2\text{O}$ )
- pH 7 phosphate buffer
- Methanol (MeOH)
- 30% aqueous hydrogen peroxide ( $\text{H}_2\text{O}_2$ )
- Silica gel for column chromatography

## Procedure:

- Under an inert atmosphere (e.g., argon or nitrogen), dissolve the protected **D-Erythrulose** derivative (1.0 mmol) in anhydrous  $\text{Et}_2\text{O}$  (6 mL).
- Cool the solution to -78 °C.
- Add triethylamine (2.0 mmol), followed by the dropwise addition of dicyclohexylboron chloride (1.8 mL of a 1 M solution in hexane, 1.8 mmol).

- Stir the reaction mixture at -78 °C for 10 minutes, then warm to 0 °C and stir for an additional hour.
- Cool the mixture back down to -78 °C.
- Add a solution of the aldehyde (5.0 mmol) in anhydrous Et<sub>2</sub>O (6 mL).
- Stir the reaction at -78 °C for 10 minutes, then warm to 0 °C and stir for 5 hours.
- Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer (6 mL), methanol (6 mL), and 30% aqueous hydrogen peroxide.
- Allow the mixture to warm to room temperature and stir until the phases are clear.
- Separate the aqueous layer and extract it with Et<sub>2</sub>O.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the desired aldol adduct.

#### Quantitative Data from a Representative Aldol Reaction:

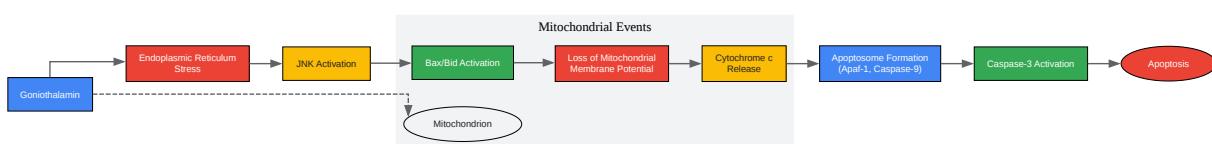
The following table summarizes the yields of the oxidative cleavage products (syn- $\alpha,\beta$ -dihydroxy esters) obtained from the aldol reaction of a silylated **D-erythrulose 3,4-acetonide** with various aldehydes, followed by oxidative cleavage.

Aldehyde	Product	Yield (%)
Propanal	Methyl 2,3-dihydroxy-2-((S)-1-hydroxypropyl)pentanoate	8a (60%)
Isobutyraldehyde	Methyl 2,3-dihydroxy-2-((S)-1-hydroxy-2-methylpropyl)pentanoate	8b (66%)
Benzaldehyde	Methyl 2,3-dihydroxy-2-((R)-hydroxy(phenyl)methyl)pentanoate	8c (74%)
p-Chlorobenzaldehyde	Methyl 2-((R)-(4-chlorophenyl)(hydroxy)methyl)-2,3-dihydroxypentanoate	8d (71%)

Data extracted from a study on stereoselective synthesis of syn- $\alpha,\beta$ -dihydroxy esters. The yields correspond to the O-formylated derivatives after oxidative cleavage.

## Signaling Pathway of Goniothalamin, a Goniothalesdiol-Related Natural Product

Goniothalesdiol is a member of the styryl-lactone family of natural products. A closely related compound, goniothalamin, has been shown to induce apoptosis in cancer cells through a mitochondria-mediated pathway, which is often linked to endoplasmic reticulum (ER) stress. The following diagram illustrates the proposed signaling cascade.



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Figure 1: Proposed signaling pathway for goniothalamin-induced apoptosis.

#### Pathway Description:

Goniothalamin is proposed to induce apoptosis through a mechanism involving endoplasmic reticulum (ER) stress, which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.<sup>[6]</sup> JNK activation can lead to the activation of pro-apoptotic Bcl-2 family members like Bax and Bid.<sup>[6]</sup> These proteins translocate to the mitochondria, leading to a loss of the mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm.<sup>[6]</sup> Cytosolic cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome and the activation of caspase-9.<sup>[2]</sup> Caspase-9, in turn, activates the executioner caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.<sup>[7]</sup>

## Experimental Workflow for D-Erythrulose Based Synthesis

The following diagram outlines a typical workflow for the synthesis of a complex molecule using **D-Erythrulose** as a chiral starting material.

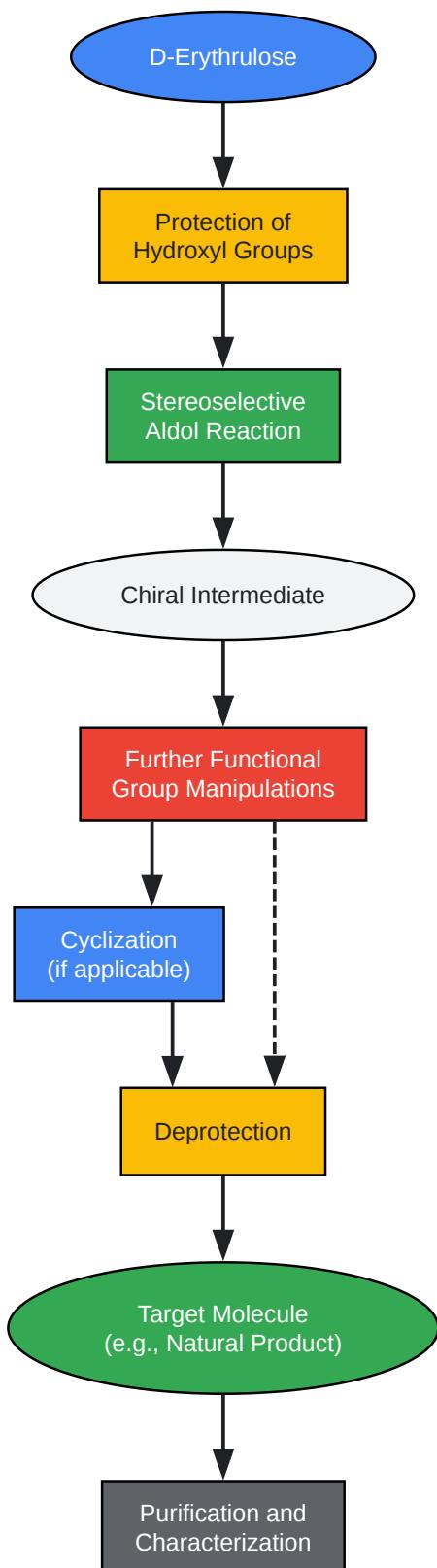
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Figure 2: General workflow for synthesis using **D-Erythrulose**.

### Workflow Description:

The synthesis typically begins with the protection of the hydroxyl groups of **D-Erythrulose** to ensure regioselectivity in subsequent reactions. The protected **D-Erythrulose** then undergoes a key stereoselective aldol reaction to form a chiral intermediate with new stereocenters. This intermediate is then subjected to a series of functional group manipulations, which may include oxidations, reductions, and further carbon-carbon bond formations. If the target molecule is cyclic, a cyclization step is performed. Finally, deprotection of the hydroxyl groups and purification yield the final target molecule. Each step requires careful optimization of reaction conditions to achieve high yields and stereoselectivity.

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